molecular formula C7H16O B146734 2,4-Dimethyl-3-pentanol CAS No. 600-36-2

2,4-Dimethyl-3-pentanol

Cat. No. B146734
CAS RN: 600-36-2
M. Wt: 116.2 g/mol
InChI Key: BAYAKMPRFGNNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-3-pentanol is a branched aliphatic alcohol that is structurally related to various other pentanols. While the provided papers do not directly discuss 2,4-Dimethyl-3-pentanol, they do provide insights into the properties and reactions of structurally similar compounds, which can be used to infer some aspects of 2,4-Dimethyl-3-pentanol's behavior and characteristics.

Synthesis Analysis

The synthesis of related compounds, such as the diastereomers of 3,4-dichloro-2-pentanol, involves anti-dichlorination of precursor allylic alcohols . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2,4-Dimethyl-3-pentanol, with appropriate modifications to account for the differences in molecular structure.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,4-Dimethyl-3-pentanol has been determined using techniques such as X-ray diffraction . These studies reveal the orientation of substituent groups and the overall conformation of the molecule, which are important for understanding the physical and chemical properties of the compound.

Chemical Reactions Analysis

The reactivity of compounds structurally related to 2,4-Dimethyl-3-pentanol has been studied, providing insights into potential reactions. For example, the presence of a hydroxyl group in 2,2,4,4-tetramethyl-3-(3,4,5-trimethoxyphenyl)pentan-3-ol suggests that similar alcohols may undergo reactions typical of alcohols, such as oxidation or substitution . Additionally, the gas-phase reactions of OH radicals with 2,4-dimethyl-2-pentanol have been investigated, indicating that alkoxy radical isomerization can occur .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from studies on their conformation, as well as their behavior in various reactions. For instance, the conformational analysis of diastereoisomeric pairs of 2,2-dimethyl-4-phenyl-3-pentanols using NMR and other spectroscopic methods provides information on favored conformations and possible interactions between substituent groups . The crystal structure and fungicidal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols also contribute to the understanding of intermolecular interactions and biological activities .

Scientific Research Applications

Hydrogen Bonding Studies

  • Hydrogen Bonding in Hindered Alcohols : The highly hindered alcohol 2,4-dimethyl-3-pentanol has been studied for its hydrogen bonding properties, demonstrating the ability to form dimers but no higher hydrogen bonded species. This makes it a useful model for studying monomer-dimer equilibria without interference from other processes (Becker, Tucker, & Rao, 1977).
  • Hydrogen Bonding Association in Hindered Alcohols : Further research into hydrogen bonding among alcohols with bulky side chains, like 2,4-dimethyl-3-pentanol, has been conducted using nuclear magnetic resonance spectroscopy, illuminating the impact of substituent hindrance on self-association (Luo, Lay, & Chen, 2002).

Chemical Reactions and Mechanisms

  • Deoxygenation of Epoxides : A Mo(VI)-catalyzed deoxygenation process using 2,4-dimethyl-3-pentanol as a reducing agent has been developed, showcasing its potential as a hydrogen donor in chemical reactions (Robertson & Srivastava, 2017).
  • Alkoxy Radical Isomerization : Studies on the gas-phase reactions of 2,4-dimethyl-3-pentanol with OH radicals reveal insights into alkoxy radical isomerization, contributing to the understanding of atmospheric chemistry (Atkinson & Aschmann, 1995).

Spectroscopy and Structural Analysis

  • NMR and IR Studies : The self-association and conformations of 2,4-dimethyl-3-pentanol have been extensively studied using NMR, IR, and other spectroscopic techniques, providing valuable data on molecular interactions and structures (Chen, Wu, & Kao, 2004).

Biofuel and Biotechnological Applications

  • Microbial Synthesis of Pentanol Isomers : 2,4-Dimethyl-3-pentanol and similar compounds have been investigated for their potential as biofuels, with research focusing on the metabolic engineering of microorganisms for their production (Cann & Liao, 2009).

Safety And Hazards

When handling 2,4-Dimethyl-3-pentanol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,4-dimethylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5(2)7(8)6(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYAKMPRFGNNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022075
Record name 2,4-Dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,4-Dimethyl-3-pentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,4-Dimethyl-3-pentanol

CAS RN

600-36-2
Record name 2,4-Dimethyl-3-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=600-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethyl-3-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYL-3-PENTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pentanol, 2,4-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Dimethyl-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylpentan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4-DIMETHYL-3-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54K81P01F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-3-pentanol
Reactant of Route 2
2,4-Dimethyl-3-pentanol
Reactant of Route 3
Reactant of Route 3
2,4-Dimethyl-3-pentanol
Reactant of Route 4
Reactant of Route 4
2,4-Dimethyl-3-pentanol
Reactant of Route 5
2,4-Dimethyl-3-pentanol
Reactant of Route 6
Reactant of Route 6
2,4-Dimethyl-3-pentanol

Citations

For This Compound
783
Citations
C Bevan - Patty's toxicology, 2001 - Wiley Online Library
This chapter reviews linear and branched C 7 to C 18 monohydric aliphatic alcohols, as well as aromatic, alicyclic, aliphatic unsaturated, and aliphatic halogenated alcohols. The CAS …
Number of citations: 8 onlinelibrary.wiley.com
GJ KARABATSOS - The Journal of Organic Chemistry, 1960 - ACS Publications
DISCUSSION Diisopropylcarbinols. The infrared spectra of alcohols have been the subject of frequent discussion in the literature, 4-11 due to the uncertainty of (1) Part 1. GJ Karabatsos…
Number of citations: 4 pubs.acs.org
W Liu, CH Lee, HS Chan, TCW Mak… - European Journal of …, 2004 - Wiley Online Library
A series of highly soluble [tetrakis(2,4‐dimethyl‐3‐pentyloxy)phthalocyaninato]metal complexes [MPc(OC 7 H 15 ) 4 ] (M = Zn, Pd, Co) were prepared by cyclic tetramerization of 3‐(2,4‐…
AW Friederang, DS Tarbell, S Ebine - The Journal of Organic …, 1969 - ACS Publications
Highly branched carbonic-carboxylic anhydrides (1) have been prepared from 2, 4-dimethyl-3-pentanol and 2, 3, 4-trimethyl-3-pentanol. Both give p-nitrobenzanilide with aniline. …
Number of citations: 7 pubs.acs.org
Z Chen, C Xia, Y Wu, X Zuo, Y Song - Inorganic Chemistry Communications, 2006 - Elsevier
A new subphthalocyanine complex, bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron, has been synthesized and characterized by elemental analysis, MALDI-TOF-MS, FT…
Number of citations: 25 www.sciencedirect.com
J Robertson, RS Srivastava - Molecular Catalysis, 2017 - Elsevier
A Mo(VI)-catalyzed deoxygenation of epoxides to alkenes has been achieved using a sacrificial alcohol as a reductant. The MoO 2 (dtc) 2 (dtc = diethyl dithiocarbamate) was proved to …
Number of citations: 10 www.sciencedirect.com
AH Karlström, AE Undén - Tetrahedron letters, 1995 - Elsevier
A new protecting group for aspartic acid that effectively prevents base-catalyzed aspartimide formation is presented. The 2,4-dimethyl-3-pentyl ester is particularly useful in orthogonal …
Number of citations: 26 www.sciencedirect.com
J Gossett, R Srivastava - Tetrahedron Letters, 2017 - Elsevier
Catalytic deoxydehydration (DODH) of vicinal diols is studied. We find that NH 4 ReO 4 (ammonium perrhenate, APR) catalyzes the DODH of glycols to alkenes by sacrificial alcohol (2,4…
Number of citations: 19 www.sciencedirect.com
MH Chisholm, CC Lin, JC Gallucci, BT Ko - Dalton Transactions, 2003 - pubs.rsc.org
The reaction of racemic 5,5′,6,6′- tetramethyl-3,3′-di-tert-butyl-1,1′-biphenyl-2,2′-diol (biphenolate-H2) with 4 mol equiv. of nBuLi yields [(μ3,μ3-biphenolate)2Li4(nBuLi)4] (1) in …
Number of citations: 97 pubs.rsc.org
SD Bergman, TE Storr, H Prokopcová… - … A European Journal, 2012 - Wiley Online Library
A general directed Ru‐catalyzed C(sp 3 )H α‐alkylation protocol for piperidines (less‐reactive substrates than the corresponding five‐membered cyclic amines) has been developed. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.